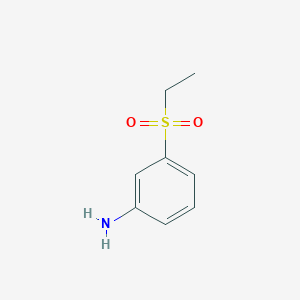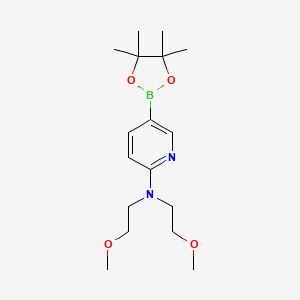
N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-bis(2-methoxyethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
This compound is closely related to chemicals used in the development of catalysts for various reactions. For instance, manganese(II) complexes with ligands bearing a methoxyalkyl arm have been synthesized, showcasing the role of similar compounds in forming coordination complexes with metal ions, which are pivotal in magnetic and catalytic applications (Wu et al., 2004). Such complexes demonstrate antiferromagnetic and ferromagnetic interactions, providing insights into the design of materials with specific magnetic properties.
Polymer Chemistry
Compounds with methoxyethyl groups play a crucial role in the synthesis of conducting polymers. For example, derivatized bis(pyrrol-2-yl) arylenes have been synthesized, leading to conducting polymers with low oxidation potentials, showing how modifications in the chemical structure can significantly affect the electronic properties of materials (Sotzing et al., 1996). These polymers exhibit stability in their conducting form, highlighting their potential in electronic and optoelectronic applications.
Coordination Chemistry and Photophysics
The structural and photophysical studies of metal complexes are another area of application. Ligands similar to N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine have been used to synthesize zinc(II) and cadmium(II) complexes, revealing semi-coordination with metal centers and resulting in distorted coordination geometries. These studies highlight the complex's role in understanding the luminescence properties of metal-ligand systems, which are relevant in the development of photophysical probes and materials (Stetsiuk et al., 2019).
Enantioselective Catalysis
Additionally, the compound is related to structures used in asymmetric catalysis, demonstrating its significance in creating chiral centers for pharmaceuticals and fine chemicals. For example, trans-2,5-bis(methoxymethyl)- and trans-2,5-bis(methoxymethoxymethyl)pyrrolidines have been used as chiral auxiliaries for asymmetric alkylation, showing high stereoselectivity and chemical yields, which is crucial for the synthesis of enantiomerically pure substances (Kawanami et al., 1984).
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(19-13-14)20(9-11-21-5)10-12-22-6/h7-8,13H,9-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVDDWCOBIPKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)
![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)
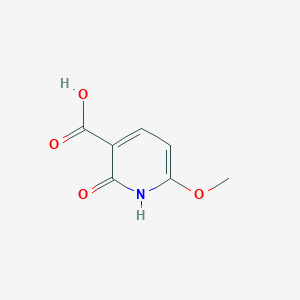
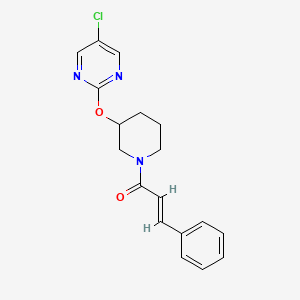
![Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978241.png)
![(E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2978242.png)
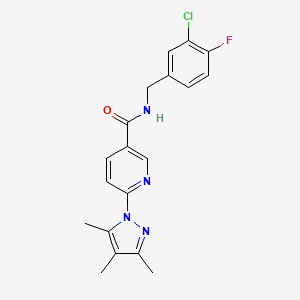

![2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide](/img/structure/B2978248.png)
![6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2978249.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate](/img/structure/B2978252.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2978253.png)
